molecular formula C14H19ClN2O2 B5103347 5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)benzamide

5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)benzamide

Cat. No.: B5103347
M. Wt: 282.76 g/mol
InChI Key: MBCITRSGNVILCR-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a chlorine atom, a methoxy group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid.

    Amidation Reaction: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is converted to an amide using 1-methylpiperidine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for reaction monitoring and control.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: 5-chloro-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide.

    Reduction: 5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)aniline.

    Substitution: Products depend on the nucleophile used, such as 5-methoxy-2-methoxy-N-(1-methylpiperidin-4-yl)benzamide.

Scientific Research Applications

5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide: Similar structure but with a propynyl group instead of a piperidine ring.

    5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide:

Uniqueness

5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its piperidine ring can enhance its interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-17-7-5-11(6-8-17)16-14(18)12-9-10(15)3-4-13(12)19-2/h3-4,9,11H,5-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCITRSGNVILCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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